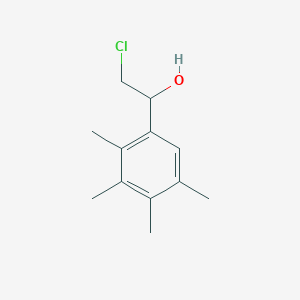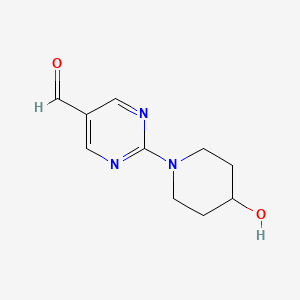
(2-Methoxyethyl)(4-phenylbutan-2-yl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methoxyethyl)(4-phenylbutan-2-yl)amine is an organic compound with the molecular formula C13H21NO It is a secondary amine characterized by the presence of a methoxyethyl group and a phenylbutan-2-yl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxyethyl)(4-phenylbutan-2-yl)amine typically involves the reaction of 4-phenylbutan-2-one with 2-methoxyethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, leading to the formation of various substituted amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines with various functional groups.
科学的研究の応用
(2-Methoxyethyl)(4-phenylbutan-2-yl)amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Methoxyethyl)(4-phenylbutan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
- (2-Methoxyethyl)(4-phenylbutan-2-yl)amine
- This compound
- This compound
Comparison: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity patterns, biological activities, and potential applications. The presence of the methoxyethyl group, in particular, can influence its solubility, stability, and interaction with other molecules.
特性
分子式 |
C13H21NO |
|---|---|
分子量 |
207.31 g/mol |
IUPAC名 |
N-(2-methoxyethyl)-4-phenylbutan-2-amine |
InChI |
InChI=1S/C13H21NO/c1-12(14-10-11-15-2)8-9-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3 |
InChIキー |
RDQVEHGTKYJLBS-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1=CC=CC=C1)NCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


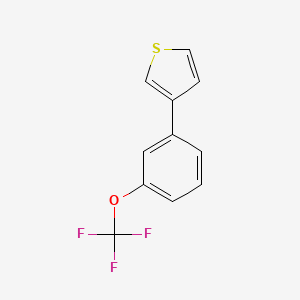


![N-{bicyclo[2.2.1]heptan-2-yl}-1-ethyl-1H-pyrazol-4-amine](/img/structure/B13248627.png)
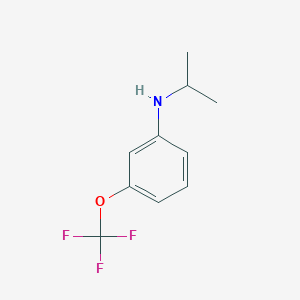

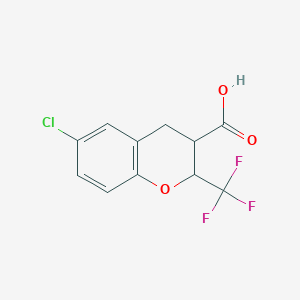
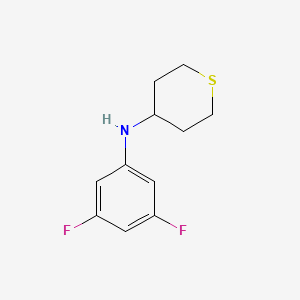

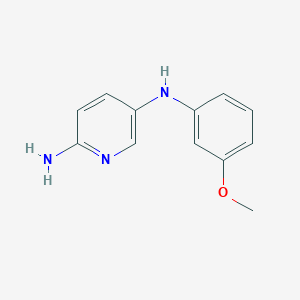
![3-[1-(2-Bromo-6-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13248664.png)
![3-[(Prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid](/img/structure/B13248666.png)
